molecular formula C10H14ClSi B15166362 CID 10584130

CID 10584130

Cat. No.: B15166362
M. Wt: 197.75 g/mol
InChI Key: CFOGKACRTRJFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(chloro)phenylsilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is a colorless to light yellow liquid that is used primarily as a silylating reagent in organic synthesis. The compound is known for its role in the protection of alcohols and the preparation of silyl ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(chloro)phenylsilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the silane compound. The reaction is as follows:

(CH3)3CClSiH3+C6H5MgBr(CH3)3CSi(C6H5)2Cl+MgBrCl\text{(CH}_3\text{)}_3\text{CClSiH}_3 + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{CSi(C}_6\text{H}_5\text{)}_2\text{Cl} + \text{MgBrCl} (CH3​)3​CClSiH3​+C6​H5​MgBr→(CH3​)3​CSi(C6​H5​)2​Cl+MgBrCl

Industrial Production Methods: In industrial settings, tert-Butyl(chloro)phenylsilane is produced by the chlorination of tert-butyldiphenylsilane. This process involves the use of chlorine gas in the presence of a catalyst to achieve the desired chlorinated product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl(chloro)phenylsilane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, and thiols.

    Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silane to alkenes or alkynes.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl(chloro)phenylsilane is widely used in organic synthesis as a silylating agent. It is employed to protect hydroxyl groups in complex molecules, allowing for selective reactions to occur at other functional groups.

Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study. It is also used in the synthesis of pharmaceuticals where protection of functional groups is necessary

Properties

Molecular Formula

C10H14ClSi

Molecular Weight

197.75 g/mol

InChI

InChI=1S/C10H14ClSi/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

CFOGKACRTRJFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.